molecular formula C25H21N3 B2509224 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-51-0

8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2509224
CAS No.: 866728-51-0
M. Wt: 363.464
InChI Key: BKFFBTOCMIQPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound belonging to the pyrazolo[4,3-c]quinoline family, a class of nitrogen-containing heterocycles that have attracted significant interest in medicinal chemistry and biological research . Derivatives of this chemical class have been identified as possessing notable anti-inflammatory properties. Specifically, related compounds have demonstrated significant activity as inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells . The mechanism of action for this biological activity is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in the inflammatory response . Structure-activity relationship (SAR) studies on this family of compounds indicate that the nature and position of substituents on the core structure have a profound influence on their biological potency and cytotoxicity profiles . This makes the this compound scaffold a valuable template for further research and development in the search for new therapeutic agents. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

8-methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-7-6-8-19(13-17)15-28-16-22-24(20-9-4-3-5-10-20)26-27-25(22)21-14-18(2)11-12-23(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFFBTOCMIQPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation with o-Aminocarbonyl Precursors

The Friedländer condensation, a classical method for quinoline synthesis, has been adapted for pyrazoloquinolines by reacting o-aminobenzaldehyde derivatives with α-methylenated pyrazolones . For the target compound:

  • o-Amino-5-[(3-methylphenyl)methyl]benzaldehyde serves as the carbonyl component, introducing the 5-benzyl and 8-methyl groups.
  • 3-Phenyl-1H-pyrazol-5-one provides the pyrazole ring with the 3-phenyl substituent.

The reaction proceeds in ethylene glycol at 150–160°C for 6–8 hours, yielding the pyrazolo[4,3-c]quinoline core (30–65% yield). Microwave-assisted condensation on montmorillonite clay enhances efficiency (75% yield, 20 minutes).

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction employs anthranilic acid and ketones to form 4-hydroxyquinolines, which are subsequently functionalized. For the target molecule:

  • Anthranilic acid reacts with 5-[(3-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-one in the presence of anhydrous sodium acetate at 180°C.
  • Decarboxylation and cyclization yield the 8-methyl-substituted core, though the 5-benzyl group requires post-synthetic introduction via alkylation (e.g., benzyl bromide, K₂CO₃, DMF).

Functionalization of the Pyrazoloquinoline Core

Introduction of the 5-[(3-Methylphenyl)Methyl] Group

Post-cyclization benzylation is critical for installing the 5-[(3-methylphenyl)methyl] moiety:

  • Halogenation : Brominate the quinoline at position 5 using N-bromosuccinimide (NBS) in CCl₄ (70% yield).
  • Suzuki Coupling : React the 5-bromo intermediate with 3-methylbenzylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C, 12 hours) to afford the benzylated product (55–60% yield).

Optimization of 8-Methyl Substituent Placement

The 8-methyl group originates from:

  • Methyl-substituted o-aminobenzaldehydes in Friedländer condensations.
  • Methyl ketones in Niementowski reactions, though this route requires stringent temperature control to avoid decarboxylation side reactions.

Alternative Pathways via Multi-Component Reactions

Pfitzinger Synthesis with Isatin Derivatives

Adapting the Pfitzinger synthesis for pyrazoloquinolines involves:

  • Isatin hydrolysis to 2-aminophenylglyoxylic acid .
  • Condensation with 3-phenyl-1H-pyrazol-5-one and 3-methylbenzyl chloride in basic media (NaOH, ethanol), forming the target compound in one pot (40–50% yield).

Vilsmeier–Haack Formylation

For late-stage functionalization:

  • Treat the pyrazoloquinoline core with POCl₃/DMF to form a 4-formyl intermediate.
  • Reduce the aldehyde to a methyl group using NaBH₄ (80% yield).

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Key Challenges
Friedländer Condensation o-Amino-5-benzylbenzaldehyde, 3-phenylpyrazolone Ethylene glycol, 150°C 65 Synthesis of substituted o-aminobenzaldehyde
Niementowski Reaction Anthranilic acid, 3-phenylpyrazolone 180°C, anhydrous NaOAc 30 Competing decarboxylation
Pfitzinger Synthesis Isatin, 3-phenylpyrazolone, 3-methylbenzyl chloride NaOH, ethanol, reflux 50 Multi-step optimization required
Post-Synthetic Benzylation 5-Bromo-pyrazoloquinoline, 3-methylbenzylboronic acid Pd(PPh₃)₄, dioxane, 80°C 60 Purification of coupling product

Mechanistic Insights and Side Reactions

Competing Cyclization Pathways

During Friedländer condensations, regioselectivity between pyrazolo[3,4-b] and [4,3-c] isomers is controlled by:

  • Solvent polarity : Polar solvents (e.g., ethylene glycol) favor [4,3-c] products.
  • Substituent electronic effects : Electron-withdrawing groups on pyrazolones direct cyclization to the [4,3-c] position.

Byproduct Formation in Benzylation

Alkylation at position 5 may produce N-alkylated byproducts (5–15%) due to competing quinoline nitrogen reactivity. Silica gel chromatography (hexane:EtOAc = 4:1) resolves this issue.

Scalability and Industrial Feasibility

Continuous-Flow Microwave Synthesis

Adapting the microwave-assisted Friedländer condensation enables gram-scale production:

  • Residence time : 5 minutes
  • Throughput : 12 g/hour with 70% yield.

Green Chemistry Approaches

  • Solvent-free conditions : Ball-milling o-aminobenzaldehyde and pyrazolone with KHSO₄ catalyst achieves 60% yield.
  • Biocatalytic methods : Lipase-mediated benzylation reduces waste, though yields remain suboptimal (35%).

Chemical Reactions Analysis

Types of Reactions

8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. For instance, compounds similar to 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline have shown significant antibacterial and antifungal activities. In vitro analyses demonstrated that these compounds exhibited broader antimicrobial effects compared to standard antibiotics like Ciprofloxacin and Ketoconazole against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Properties

The anticancer activity of pyrazoloquinoline derivatives has been a major focus of research. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives tested against human cancer cell lines such as HCT-116 and MCF-7 showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer effects . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazoloquinoline scaffold can enhance its efficacy against different cancer types.

Anti-inflammatory Effects

Another significant application of this compound class is in anti-inflammatory research. Pyrazoloquinolines have been reported to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases. The ability to modulate immune responses can be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Organic Electronics

The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics. Their ability to act as semiconductors has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating pyrazoloquinoline derivatives into polymer matrices can enhance charge transport properties and overall device performance .

Sensors

The chemical stability and functionalizability of pyrazoloquinolines allow their use in sensor technologies. These compounds can be engineered to detect specific ions or molecules, making them useful in environmental monitoring and biomedical diagnostics. Their fluorescence properties can be exploited for sensitive detection methods .

Case Studies

Study Application Findings
Mahgoub et al., 2018AntimicrobialSynthesized derivatives showed broader activity than standard antibiotics against multiple bacterial strains.
Ajani et al., 2022AnticancerCompounds exhibited significant cytotoxicity against HCT-116 and MCF-7 cells with low IC50 values.
Alcaraz et al., 2024Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Olayinka et al., 2022Organic ElectronicsEnhanced charge transport properties when incorporated into polymer matrices for OLED applications.

Mechanism of Action

The mechanism by which 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 8-Methyl-5-(4-Methylbenzyl)-3-Phenyl-5H-Pyrazolo[4,3-c]Quinoline

Key Differences :

  • The benzyl group at position 5 has a para-methyl substitution instead of meta-methyl.
  • Identical molecular formula (C₂₅H₂₁N₃ ) and mass (363.46 g/mol ) .

Implications :

  • Solubility : Similar XLogP3 (~4.9) suggests comparable lipophilicity, but crystallinity differences (mp data unavailable) could affect bioavailability.

Dioxane-Fused Derivative: 3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline

Structural Modifications :

  • Fused dioxane ring : Increases rigidity and molecular complexity (MW ~457.9 g/mol) .
  • 4-Ethylphenyl and 3-fluorobenzyl groups : Introduce steric bulk and electron-withdrawing effects.

Functional Impact :

  • Pharmacokinetics : The dioxane ring may reduce metabolic degradation, enhancing half-life.
  • Target Selectivity : Fluorine’s electronegativity could enhance interactions with enzymes like COX-2 or PDE4 .

Ethoxy/Methoxy-Substituted Derivatives

a) 8-Ethoxy-3-(4-Methoxyphenyl)-5-(3-Methylbenzyl)-5H-Pyrazolo[4,3-c]Quinoline
  • Substituents : Ethoxy (position 8), 4-methoxyphenyl (position 3).
  • Impact: Polarity: Methoxy and ethoxy groups increase polarity (TPSA ~50–60 Ų), improving aqueous solubility.
b) 3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-(3-Methoxybenzyl)-5H-Pyrazolo[4,3-c]Quinoline
  • Substituents : Multiple methoxy/ethoxy groups.
  • Impact :
    • Electronic Effects : Electron-donating groups may modulate receptor binding (e.g., serotonin receptors).
    • Molecular Weight : Higher MW (~457.9 g/mol) could reduce blood-brain barrier penetration.

Gamma-Secretase Inhibitors: ELND006 and ELND007

Structural Features :

  • Trifluoromethylsulfonyl groups : Enhance metabolic stability and target affinity.
  • Fluorine and cyclopropyl groups: Improve selectivity for amyloid-beta over Notch.

Comparison with Target Compound :

  • Mechanistic Divergence : ELND derivatives inhibit gamma-secretase, whereas the target compound’s substituents suggest anxiolytic or anti-inflammatory applications .
  • Lipophilicity : ELND compounds have higher XLogP3 (~5.5–6.0) due to fluorine and sulfonyl groups.

Biological Activity

8-Methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the pyrazoloquinoline class. Its unique molecular structure, characterized by a pyrazoloquinoline core with various substituents, has attracted attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its biological activity. Key methods include the use of anthranilic acid derivatives and other aromatic compounds to form the pyrazoloquinoline structure. The synthetic pathways often utilize reactions such as the Niementowski reaction and Pfitzinger synthesis, which are well-documented in the literature .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties. The compound has shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of similar pyrazolo compounds have exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound's structure suggests potential anticancer properties, similar to other compounds in the pyrazoloquinoline class. Studies have indicated that modifications in the substituents can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have been evaluated for their ability to induce apoptosis in tumor cells, showcasing their potential as therapeutic agents .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among related compounds:

Compound NameStructureNotable Activities
1H-Pyrazolo[3,4-b]quinolineStructure ImageAnticancer, Antimicrobial
Pyrazolo[4,3-b]pyridineStructure ImageAntidepressant, Anti-inflammatory
1-MethylpyrazoleStructure ImageAnti-inflammatory

The unique substituents on the pyrazoloquinoline core of this compound enhance its bioactivity profile compared to simpler analogs .

Case Studies and Research Findings

Several studies have focused on the biological assessment of this compound:

  • Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial activity using standard protocols like time-kill assays and biofilm formation inhibition tests. The results indicated that certain derivatives significantly inhibited biofilm formation and exhibited bactericidal activity .
  • Cytotoxicity Assays : In a cytotoxicity evaluation against cancer cell lines (e.g., K562), researchers found that specific derivatives displayed lower toxicity towards normal cells while effectively inducing cell death in cancer cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via multi-step reactions, including Suzuki–Miyaura coupling (for C–C bond formation) and cyclization of substituted quinoline precursors. For example, analogs with similar pyrazoloquinoline cores are synthesized using ethyl 4-methoxybenzoate and substituted hydrazines as starting materials, followed by condensation and purification via column chromatography . Key factors affecting yield include:
  • Catalyst choice : Palladium catalysts for Suzuki coupling.
  • Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Yield improvements (70–85%) are achievable by optimizing stoichiometry and avoiding side reactions like over-oxidation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to identify substituent positions (e.g., methyl groups at 8 and 5 positions) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected ~423.5 g/mol based on analogs) .
  • X-ray crystallography : To resolve spatial arrangements, as demonstrated for structurally related pyrazoloquinolines with orthorhombic crystal systems .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer: Challenges include:
  • Co-elution of byproducts : Use gradient elution in HPLC with C18 columns and acetonitrile/water mobile phases .
  • Low solubility : Recrystallization from methanol or ethanol improves purity, as shown for analogs with similar lipophilic substituents .
  • Oxidative degradation : Perform reactions under inert atmospheres (N2_2/Ar) and store products in amber vials at –20°C .

Advanced Research Questions

Q. How do substituents at the 5- and 8-positions influence the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer: Structure-activity relationship (SAR) studies on analogs reveal:
  • 3-Methylphenylmethyl group (5-position) : Enhances hydrophobic interactions with target pockets, as seen in anti-inflammatory pyrazoloquinolines .
  • 8-Methyl group : Reduces steric hindrance, improving binding to flat aromatic regions of enzymes (e.g., COX-2 inhibition) .
    Computational docking (AutoDock Vina) and molecular dynamics simulations can validate these interactions, using crystal structures of target proteins (e.g., PDB: 6COX) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer: Discrepancies may arise from:
  • Assay sensitivity : Compare IC50_{50} values across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Cell membrane permeability : Use logP calculations (e.g., XLogP3 ~4.9 for analogs ) to adjust for passive diffusion differences.
  • Metabolic stability : Perform hepatic microsome studies to identify cytochrome P450-mediated degradation, which varies between in vitro and in vivo systems .

Q. How can in silico modeling predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer: Use tools like:
  • SwissADME : Predicts Phase I/II metabolism sites (e.g., ethoxy group demethylation ).
  • ProTox-II : Estimates hepatotoxicity based on structural alerts (e.g., quinoline core’s potential for DNA intercalation) .
    Validate predictions with LC-MS/MS metabolite profiling in primary hepatocytes .

Q. What experimental designs are recommended for studying the compound’s photostability and reactivity under UV light?

  • Methodological Answer:
  • Accelerated photodegradation : Expose solutions (in methanol/PBS) to UVB (310 nm) and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Radical trapping : Add antioxidants (e.g., ascorbic acid) to assess ROS-mediated degradation pathways .
  • Quantum yield calculations : Use time-dependent density functional theory (TD-DFT) to model excited-state behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.